2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been shown to potentially inhibit c-met kinase . c-Met kinase plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .
Mode of Action
It is likely that it interacts with its target (potentially c-met kinase) to inhibit its function . This inhibition could lead to a decrease in the growth and survival of cancer cells .
Biochemical Pathways
Given its potential role as a c-met kinase inhibitor, it may affect pathways related to cell growth and survival . Downstream effects could include reduced proliferation and increased apoptosis in cancer cells .
Result of Action
If it acts as a c-met kinase inhibitor, it could potentially lead to reduced growth and increased apoptosis in cancer cells .
Preparation Methods
The synthesis of 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves multiple steps. The starting materials typically include 3-methyl-4-oxo-1,3,4-thiadiazole and 4-(trifluoromethyl)phenylacetyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction proceeds through nucleophilic substitution, where the thiadiazole derivative reacts with the phenylacetyl chloride to form the desired product.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide can be compared with other thiadiazole derivatives, such as:
- 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-phenylacetamide
- 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-methylphenyl]acetamide
These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced biological activity. This makes it a more potent compound compared to its analogs.
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S2/c1-7-11(24)22-12(20-19-7)26-13(21-22)25-6-10(23)18-9-4-2-8(3-5-9)14(15,16)17/h2-5H,6H2,1H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGGVKCGBNVXGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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